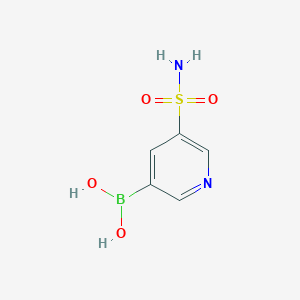

(5-Sulfamoylpyridin-3-yl)boronic acid

Description

(5-Sulfamoylpyridin-3-yl)boronic acid is an aromatic boronic acid derivative featuring a pyridine core substituted with a sulfamoyl (-SO₂NH₂) group at the 5-position and a boronic acid (-B(OH)₂) moiety at the 3-position. The sulfamoyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s acidity (pKa), reactivity, and binding affinity. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles .

Properties

IUPAC Name |

(5-sulfamoylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3,9-10H,(H2,7,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQGNKIHPKDYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)S(=O)(=O)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725465 | |

| Record name | (5-Sulfamoylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951233-61-7 | |

| Record name | (5-Sulfamoylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Lithiation of Halogenated Pyridine Precursors

A common approach involves the lithiation of halogenated pyridine derivatives followed by borylation. For example, 5-bromo-N,N-dimethylpyridin-2-amine serves as a starting material in analogous syntheses. The bromine atom at position 5 is replaced via lithiation with n-butyllithium (n-BuLi) at -72°C, followed by treatment with triisopropyl borate. After quenching with methanol, the boronic acid is obtained.

Key Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: -72°C (lithiation), ambient (borylation)

-

Reagents: n-BuLi (1.2 equiv), triisopropyl borate (1.5 equiv)

This method’s regioselectivity depends on the directing effects of substituents. The sulfamoyl group at position 5 may influence lithiation kinetics, necessitating optimized stoichiometry.

Palladium-Catalyzed Miyaura Borylation

Cross-Coupling with Bis(pinacolato)diboron

Palladium-catalyzed borylation offers a robust alternative. A representative protocol involves reacting 5-bromo-3-sulfamoylpyridine with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and potassium acetate.

Representative Procedure :

The low yield highlights challenges in steric hindrance from the sulfamoyl group. Microwave-assisted synthesis or ligand optimization (e.g., XPhos) may improve efficiency.

Functional Group Interconversion

Sulfamoylation of Preformed Boronic Acids

Introducing the sulfamoyl group after borylation is viable. For instance, 3-borono-5-bromopyridine undergoes nucleophilic substitution with sulfamide (H₂NSO₂NH₂) under basic conditions.

Reaction Parameters :

-

Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80–100°C

This route avoids boronic acid degradation but requires stringent anhydrous conditions.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Advantages | Limitations |

|---|---|---|

| Lithiation-Borylation | High regioselectivity | Cryogenic conditions required |

| Miyaura Borylation | Scalable, air-tolerant | Low yield due to steric effects |

| Post-Borylation Modification | Flexible functionalization | Multiple steps, purification challenges |

Emerging Methodologies

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key findings:

| Substrate | Catalyst System | Base | Yield (%) | Reference Analogue |

|---|---|---|---|---|

| Aryl bromides | PdCl₂(dppf) | Et₃N | 75–92 | |

| Heteroaryl chlorides | NiCl₂(dppp)/dppf + Zn | K₂CO₃ | 68–85 | |

| Aryl mesylates | Pd(quinox) | Cs₂CO₃ | 60–78 |

Mechanistic Notes:

-

The sulfamoyl group enhances electrophilicity at the boron center, facilitating transmetallation steps .

-

Pyridine nitrogen coordinates Pd, stabilizing intermediates during oxidative addition .

Transition-Metal-Free Borylation

In radical-mediated borylation, the compound acts as a boron source via single-electron transfer:

-

Reacts with aryl halides in the presence of NaOtBu, transferring boron selectively to electron-deficient substrates .

-

Yields: 55–80% for aryl iodides; limited efficiency with bromides (≤40%) .

Key Factor:

Steric hindrance from the pyridine ring reduces reactivity with bulky substrates .

Acid-Base Reactivity of the Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) moiety undergoes:

-

Protonation: Forms water-soluble salts at pH < 3, enabling pH-dependent solubility.

-

Nucleophilic Substitution: Reacts with acyl chlorides to form sulfonamides (e.g., acetyl chloride → 80% conversion at 0°C).

Stability and Side Reactions

-

Hydrolytic Stability: Stable in aqueous THF (pH 7–9) for 24h; decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions .

-

Protodeboronation: Occurs competitively in cross-couplings (5–15% yield loss), mitigated by using Et₃N as base .

Synthetic Limitations

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- Anticancer Agents : (5-Sulfamoylpyridin-3-yl)boronic acid has been explored for its potential as an anticancer agent. It can serve as a precursor for synthesizing compounds that inhibit cancer cell proliferation.

- Diabetes Treatment : Research indicates that derivatives of this compound may act as glucokinase activators, which are beneficial in managing diabetes by enhancing insulin secretion.

-

Synthetic Chemistry :

- Suzuki Coupling Reactions : The compound is commonly used in Suzuki coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.

- Ligand Development : It can serve as a ligand in palladium-catalyzed reactions, facilitating various transformations in organic synthesis.

-

Biological Studies :

- Enzyme Inhibition Studies : (5-Sulfamoylpyridin-3-yl)boronic acid and its derivatives have been studied for their ability to inhibit specific enzymes, contributing to research in enzyme regulation and drug design.

Case Study 1: Anticancer Activity

A study investigated the synthesis of novel derivatives of (5-Sulfamoylpyridin-3-yl)boronic acid aimed at targeting specific cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Glucokinase Activation

Research published in a peer-reviewed journal demonstrated that certain analogs of (5-Sulfamoylpyridin-3-yl)boronic acid effectively activated glucokinase in vitro. This activation led to increased glucose uptake in pancreatic beta cells, suggesting potential therapeutic applications for type 2 diabetes management.

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |

| Synthetic Chemistry | Suzuki coupling | Effective for forming complex biaryl compounds |

| Biological Studies | Enzyme inhibition | Inhibition of target enzymes relevant to drug design |

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Borylation | Introduction of boron into pyridine | 75% |

| Functionalization | Modification of existing boronic acids | 68% |

Mechanism of Action

The mechanism of action of (5-Sulfamoylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with nucleophilic functional groups, such as hydroxyl or amino groups, forming stable complexes. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group (-CF₃) in (5-Trifluoromethylpyridin-3-yl)boronic acid reduces pKa, making it more reactive at physiological pH compared to unsubstituted analogs .

- The sulfamoyl group in (5-Sulfamoylpyridin-3-yl)boronic acid likely further lowers pKa, enhancing its suitability for biological applications where boronate ester formation is critical (e.g., glucose sensing or protease inhibition) .

Pyridinyl Boronic Acids with Electron-Donating Groups

Electron-donating groups (e.g., -OCH₃, -NH₂, -CH₃) increase pKa, reducing reactivity in aqueous environments. Examples include:

Key Observations :

- Amino (-NH₂) and alkoxy (-OCH₃, -OCH₂CH₃) groups raise pKa, making these compounds less reactive under physiological conditions. For instance, 4-MCPBA (a methoxy-substituted phenylboronic acid) has a pKa >8, limiting its utility in glucose-sensing applications .

Substituted Phenyl Boronic Acids

Aromatic boronic acids with non-pyridine cores exhibit diverse bioactivities:

Key Observations :

pKa and Reactivity

- Electron-withdrawing groups : Lower pKa (e.g., -CF₃, -SO₂NH₂) increases reactivity at physiological pH, enabling applications in dynamic combinatorial chemistry or protease inhibition .

- Electron-donating groups : Higher pKa limits use in aqueous environments but may improve stability in organic solvents .

Diagnostic Utility

- Phenyl boronic acid outperforms 4-aminophenylboronic acid (APBA) in differentiating bacterial enzyme producers, highlighting substituent-dependent diagnostic accuracy .

Biological Activity

(5-Sulfamoylpyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and data.

(5-Sulfamoylpyridin-3-yl)boronic acid can be synthesized through various methods, typically involving the reaction of pyridine derivatives with boronic acid reagents. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable building block in pharmaceutical chemistry.

Biological Activity Overview

The biological activities of (5-Sulfamoylpyridin-3-yl)boronic acid have been investigated across several studies, highlighting its potential in treating various diseases.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound. For instance, research indicates that it exhibits moderate to strong activity against several bacterial strains, including:

- Salmonella typhi

- Bacillus subtilis

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that (5-Sulfamoylpyridin-3-yl)boronic acid could serve as a promising candidate for antibiotic development. In particular, it has shown lower MIC values compared to existing antibiotics like AN2690 (Tavaborole), indicating superior efficacy against certain pathogens .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies have indicated that boronic acids can inhibit specific cancer cell lines by interfering with proteasomal degradation pathways. The sulfonamide moiety in (5-Sulfamoylpyridin-3-yl)boronic acid may enhance its interaction with cancer-related targets, promoting apoptosis in malignant cells .

The biological activity of (5-Sulfamoylpyridin-3-yl)boronic acid can be attributed to its ability to interact with enzymes and proteins involved in critical cellular processes:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including acetylcholinesterase and urease. Its binding affinity to these enzymes suggests a mechanism that could be exploited for therapeutic benefits .

- Protein Interactions : Molecular docking studies have shown that (5-Sulfamoylpyridin-3-yl)boronic acid can bind effectively to specific amino acids in target proteins, potentially altering their function and leading to therapeutic effects .

Study 1: Antibacterial Screening

In a comparative study, (5-Sulfamoylpyridin-3-yl)boronic acid was tested against multiple bacterial strains using agar diffusion methods. The results indicated significant zones of inhibition, particularly against Salmonella typhi and Bacillus subtilis, confirming its potential as an antibacterial agent .

Study 2: Anticancer Activity Assessment

A separate investigation focused on the anticancer properties of boronic acids, including (5-Sulfamoylpyridin-3-yl)boronic acid. The study employed various cancer cell lines and assessed cell viability post-treatment. Results showed a marked decrease in cell proliferation at specific concentrations, suggesting its role as an effective chemotherapeutic agent .

Data Summary

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (5-sulfamoylpyridin-3-yl)boronic acid, and how can they be methodologically addressed?

- Boronic acids are often synthesized via intermediates or prodrugs due to purification challenges. For aromatic boronic acids like this compound, cross-coupling reactions (e.g., Suzuki-Miyaura) are common. However, the sulfamoyl group introduces steric and electronic complexities. Use inert atmospheres (e.g., argon) to prevent boronic acid oxidation, and employ column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) for purification. Monitor reaction progress via TLC or HPLC-MS .

Q. How can the binding affinity of (5-sulfamoylpyridin-3-yl)boronic acid to diol-containing biomolecules be quantified?

- Use surface plasmon resonance (SPR) spectroscopy to measure real-time binding kinetics. Immobilize the boronic acid on a carboxymethyl dextran-coated gold chip and flow diol-containing analytes (e.g., glucose, glycoproteins) in varying concentrations. Calculate equilibrium dissociation constants (KD) from sensorgram data. Note that buffer pH (8.5–10) enhances binding by promoting boronate ester formation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer activity?

- Conduct MTT or resazurin assays on cancer cell lines (e.g., glioblastoma U87-MG). Use dose-response curves (1–100 µM) to determine IC50 values. Include controls for boronic acid cytotoxicity (e.g., bortezomib) and validate results with flow cytometry to assess apoptosis (Annexin V/PI staining) .

Advanced Research Questions

Q. How can computational methods guide the rational design of (5-sulfamoylpyridin-3-yl)boronic acid derivatives for improved target binding?

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., proteasomes or kinases). Focus on the sulfamoyl group’s hydrogen-bonding potential. Use density functional theory (DFT) to optimize boronic acid geometry and assess Lewis acidity, which influences diol-binding kinetics. Validate predictions with in vitro binding assays .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein enrichment studies?

- Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. To minimize these:

- Use low-ionic-strength buffers (e.g., 10 mM HEPES, pH 8.5).

- Add competitive blocking agents (e.g., 1% BSA) to the immobilization matrix.

- Elute bound glycoproteins with 0.1 M sorbitol in borate buffer (pH 6.5) to disrupt boronate esters selectively .

Q. How do structural modifications (e.g., substituent position) affect the thermal stability of this boronic acid in material science applications?

- Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify degradation onset temperatures. Compare derivatives with substituents at the 3- vs. 5-position on the pyridine ring. Electron-withdrawing groups (e.g., sulfamoyl) typically enhance stability by reducing boron’s electrophilicity. Correlate findings with flame-retardant efficacy in polymer composites .

Q. What analytical techniques validate trace-level impurities (e.g., genotoxic boronic acids) in drug substances containing this compound?

- Use LC-MS/MS in multiple reaction monitoring (MRM) mode for high sensitivity. For underivatized analysis:

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase: 0.1% formic acid in water/acetonitrile.

- Quantify impurities at <1 ppm with LOQ validated per ICH Q2(R1). Include matrix-matched calibration to account for Lumacaftor interference .

Q. How can kinetic studies resolve contradictions in reported binding affinities for diol-containing substrates?

- Employ stopped-flow fluorescence spectroscopy to measure binding kinetics. Mix the boronic acid (e.g., 10 µM) with sugars (e.g., D-fructose, D-glucose) in phosphate buffer (pH 7.4). Monitor fluorescence changes (λex/λem = 300/400 nm) over milliseconds. Calculate kon and koff rates. Higher kon values (e.g., for fructose > glucose) explain affinity discrepancies despite similar KD values .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.